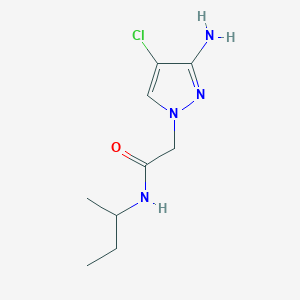
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated pyrazole is reacted with ammonia or an amine to introduce the amino group.
Acylation: The final step involves the acylation of the amino-pyrazole with sec-butyl acetamide under conditions such as the use of acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(isobutyl)acetamide
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(sec-butyl)propionamide
Uniqueness
The uniqueness of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide lies in its specific substitution pattern, which can influence its biological activity, stability, and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H15ClN4O |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)-N-butan-2-ylacetamide |
InChI |
InChI=1S/C9H15ClN4O/c1-3-6(2)12-8(15)5-14-4-7(10)9(11)13-14/h4,6H,3,5H2,1-2H3,(H2,11,13)(H,12,15) |
InChI Key |
OXABYEFDGLDPOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


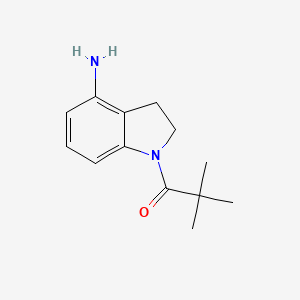
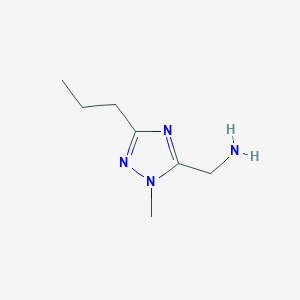
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide](/img/structure/B13644950.png)
![2'-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13644953.png)

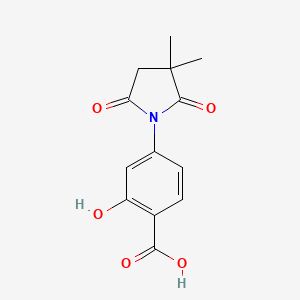
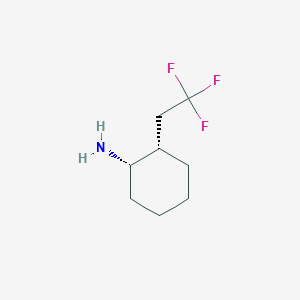
![tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13644967.png)
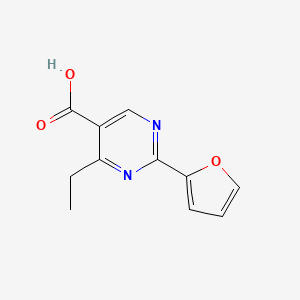
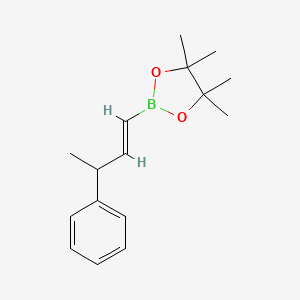
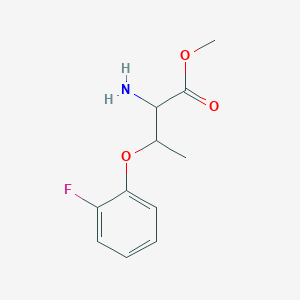
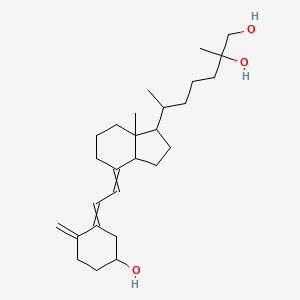
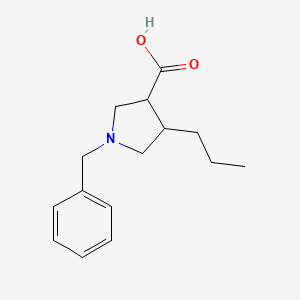
![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)
